HPLC Purity Advantage
(R)-Lansoprazole-d4 is commercially available with a verified HPLC purity of 99.13%, as documented in batch-specific Certificates of Analysis [1]. This purity specification exceeds the 95% threshold commonly offered for deuterated lansoprazole internal standards by alternative suppliers . In quantitative bioanalysis, IS impurities exceeding 2% of the nominal concentration can generate spurious chromatographic peaks that interfere with analyte or metabolite quantification, requiring additional method re-validation and increasing batch failure rates [2]. The higher purity specification directly reduces the risk of impurity-derived interference and minimizes the need for corrective investigations during regulated bioanalysis.
| Evidence Dimension | HPLC purity specification (area normalization) |
|---|---|
| Target Compound Data | 99.13% |
| Comparator Or Baseline | Industry baseline for deuterated Lansoprazole IS: Not less than 95% |
| Quantified Difference | Absolute difference of +4.13 percentage points (relative purity improvement of 4.3%) |
| Conditions | HPLC-UV analysis; batch-specific Certificate of Analysis |
Why This Matters
Higher IS purity directly reduces the likelihood of analytical interference and re-validation costs in regulated bioanalytical workflows.
- [1] MedChemExpress. (R)-Lansoprazole-d4 Certificate of Analysis. Cat. No.: HY-13662BS, Batch-specific data. View Source
- [2] U.S. FDA. Bioanalytical Method Validation Guidance for Industry. May 2018. View Source
